molecular formula C10H8BrNO2 B1449405 4-bromo-7-methyl-1H-indole-3-carboxylic acid CAS No. 1360960-15-1

4-bromo-7-methyl-1H-indole-3-carboxylic acid

Cat. No. B1449405
M. Wt: 254.08 g/mol
InChI Key: YWUOEESZAACCIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Formation of Intermediate 2 (Indole-3-acetic acid)

    • Methyl chloroformate reacts with the activated intermediate to form the desired compound .
  • Bromination of Intermediate 2

    • The bromination of intermediate 2 yields 4-bromo-7-methyl-1H-indole-3-carboxylic acid .

Scientific Research Applications

Synthesis of Conformationally Constrained Tryptophan Derivatives

Researchers have synthesized novel 3,4-fused tryptophan analogs designed for peptide/peptoid conformation elucidation studies. These derivatives feature a ring that bridges the α-carbon and the 4-position of the indole ring, limiting the conformational flexibility of the side chain while preserving the amine and carboxylic acid groups for further derivatization (Horwell et al., 1994).

Investigation of Brominated Tryptophan Alkaloids

A study on Thorectandra and Smenospongia sponges yielded new brominated tryptophan derivatives with potential biological activities. These compounds were characterized by NMR data and found to inhibit the growth of Staphylococcus epidermidis, highlighting the chemical diversity and biological relevance of marine-derived substances (Segraves & Crews, 2005).

Expedient Routes to Brominated Indole Building Blocks

The synthesis of brominated 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) derivatives has been developed. These are valuable substrates for further elaboration using transition metal-mediated cross-coupling chemistry, demonstrating the utility of brominated indoles in synthetic organic chemistry (Huleatt et al., 2008).

Synthesis of Novel Indole-2-Carboxylic Acids

Methods for synthesizing novel indole-2-carboxylic acids and esters with diverse substituents have been described. These compounds are synthesized through Dieckmann cyclization and Ullmann reactions, highlighting the versatility of indole derivatives in organic synthesis (Unangst et al., 1987).

Regioselective Synthesis of Indole Derivatives

A regioselective synthesis method for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid has been developed, demonstrating the strategic importance of this compound in the synthesis of anti-inflammatory naturally occurring compounds like Herdmanine D. This highlights the compound's role as a crucial scaffold in the synthesis of biologically active molecules (Sharma et al., 2020).

Future Directions

: Wang, X., Luo, M.-J., Wang, Y.-X., Han, W.-Q., Miu, J.-X., Luo, X.-P., Zhang, A.-D., & Kuang, Y. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. DOI: 10.3389/fchem.2022.975267 : NIST Chemistry WebBook. (2010). 1H-Indole-3-carboxaldehyde, 7-methyl- [Online]. Available at: NIST Chemistry WebBook : Ran, Y., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 67. [DOI: 10.1186/s43094-020-00141-y](https://fjps.springer

properties

IUPAC Name

4-bromo-7-methyl-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-5-2-3-7(11)8-6(10(13)14)4-12-9(5)8/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUOEESZAACCIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-7-methyl-1H-indole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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